1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring multiple thiophene rings. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea typically involves the condensation of thiophene derivatives with urea under controlled conditions. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of microwave irradiation and specific catalysts like potassium t-butoxide can enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea is unique due to its multiple thiophene rings and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to other thiophene derivatives .
Properties
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S3/c19-13(9-18-16(20)17-8-12-2-1-6-22-12)15-4-3-14(23-15)11-5-7-21-10-11/h1-7,10,13,19H,8-9H2,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXPFYHQWNENKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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